Pioglitazone vs. Rosiglitazone: Superior Cardiovascular Safety Demonstrated in Large-Scale Cohort Analysis
Pioglitazone demonstrates a significantly lower risk of heart failure and all-cause mortality compared to rosiglitazone. In a retrospective cohort study of 39,736 older patients with type 2 diabetes, the composite outcome of death or hospital admission for acute myocardial infarction or heart failure occurred in 5.3% of pioglitazone-treated patients versus 6.9% of rosiglitazone-treated patients (adjusted HR 0.83, 95% CI 0.76-0.90) [1]. The number needed to harm for rosiglitazone versus pioglitazone was 93 patients per year for the composite outcome. Secondary analyses showed a lower risk of death (adjusted HR 0.86, 0.75-0.98) and heart failure (adjusted HR 0.77, 0.69-0.87) with pioglitazone, while no significant difference was observed for acute myocardial infarction (adjusted HR 0.95, 0.81-1.11) [1].
| Evidence Dimension | Composite outcome of death or hospital admission for AMI or heart failure |
|---|---|
| Target Compound Data | 5.3% event rate; adjusted HR 0.83 (0.76-0.90) vs rosiglitazone |
| Comparator Or Baseline | Rosiglitazone: 6.9% event rate |
| Quantified Difference | Absolute risk reduction 1.6%; NNH = 93 per year; HR 0.83 |
| Conditions | Retrospective cohort study; 39,736 outpatients aged ≥66 years in Ontario, Canada; 6-year follow-up (2002-2008) |
Why This Matters
This direct comparative evidence establishes pioglitazone as the safer TZD for cardiovascular outcomes, justifying its selection over rosiglitazone in both clinical research protocols and preclinical studies modeling diabetic cardiovascular complications.
- [1] Juurlink DN, Gomes T, Lipscombe LL, Austin PC, Hux JE, Mamdani MM. Adverse cardiovascular events during treatment with pioglitazone and rosiglitazone: population based cohort study. BMJ. 2009;339:b2942. View Source
